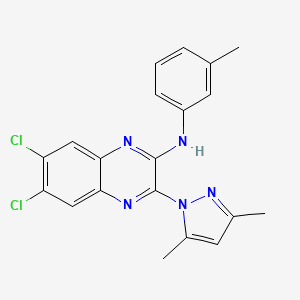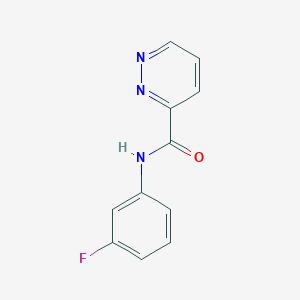![molecular formula C16H16N4O2 B4317838 N-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B4317838.png)
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine
Übersicht
Beschreibung
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine is a complex organic compound that features both indole and pyridine moieties The indole structure is a common motif in many natural products and pharmaceuticals, while the nitropyridine group adds unique chemical properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine typically involves multiple steps, starting with the preparation of the indole and pyridine precursors. One common method involves the following steps:
Synthesis of 2-methyl-1H-indole: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with acetone under acidic conditions.
Alkylation: The 2-methyl-1H-indole is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.
Nitration of Pyridine: The pyridine ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 3-nitropyridine.
Coupling Reaction: Finally, the indole derivative is coupled with the nitrated pyridine under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group on the pyridine ring can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: N-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-aminopyridin-2-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound can be used to study the interactions of indole and pyridine derivatives with biological macromolecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety can interact with various proteins through hydrogen bonding and π-π stacking interactions, while the nitropyridine group can participate in electron transfer reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine: Similar structure but lacks the methyl group on the indole ring.
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-nitropyridin-3-amine: Similar structure but with the nitro group in a different position on the pyridine ring.
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-aminopyridin-2-amine: Similar structure but with an amino group instead of a nitro group on the pyridine ring.
Uniqueness
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine is unique due to the specific positioning of the nitro group on the pyridine ring and the presence of the methyl group on the indole ring. These structural features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-12(13-5-2-3-6-14(13)19-11)8-10-18-16-15(20(21)22)7-4-9-17-16/h2-7,9,19H,8,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLOIPSPWANNSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC3=C(C=CC=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-chlorophenoxy)methyl]-1'-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B4317760.png)
![4-(chloromethyl)-1'-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B4317766.png)
![1''-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}dispiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxane-2',3''-indol]-2''(1''H)-one](/img/structure/B4317768.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(9H-fluoren-2-ylsulfonyl)piperazine](/img/structure/B4317775.png)
![ETHYL 4-AMINO-2-({[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4317779.png)

![3'-acetyl-5'-(3-nitrophenyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one](/img/structure/B4317797.png)
![3-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid](/img/structure/B4317800.png)
![3-(butylsulfanyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4317806.png)
![3-NITRO-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-7-YL]BENZAMIDE](/img/structure/B4317809.png)
![N-[(2Z)-2-(1-cyano-2-oxo-2-phenylethylidene)-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B4317811.png)
![2-[5-(2-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4317843.png)
![N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B4317851.png)

